![molecular formula C30H31N5O3S B11265074 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11265074.png)
2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with various functional groups such as dimethylbenzyl, methoxyphenyl, and sulfanyl groups
Preparation Methods
The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are optimized to achieve good-to-excellent yields, demonstrating broad substrate scope and functional group tolerance.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the benzyl and phenyl rings.
Condensation: The triazolo[1,5-a]pyrimidine core can participate in condensation reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Pharmaceutical Research: The compound’s ability to inhibit specific enzymes and receptors makes it valuable in the development of therapeutic agents for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Science: The unique properties of the triazolo[1,5-a]pyrimidine core make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C30H31N5O3S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylsulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C30H31N5O3S/c1-18-6-7-22(19(2)16-18)17-39-30-33-29-31-20(3)26(28(36)32-23-10-14-25(38-5)15-11-23)27(35(29)34-30)21-8-12-24(37-4)13-9-21/h6-16,27H,17H2,1-5H3,(H,32,36)(H,31,33,34) |
InChI Key |
NAJNSLHBIYMRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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